N-cyclododecyl-3,4-dimethoxybenzamide
Description
N-cyclododecyl-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group linked to a cyclododecyl amine moiety.
Properties
CAS No. |
304890-32-2 |
|---|---|
Molecular Formula |
C21H33NO3 |
Molecular Weight |
347.5g/mol |
IUPAC Name |
N-cyclododecyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H33NO3/c1-24-19-15-14-17(16-20(19)25-2)21(23)22-18-12-10-8-6-4-3-5-7-9-11-13-18/h14-16,18H,3-13H2,1-2H3,(H,22,23) |
InChI Key |
IOOXMFJISJSNFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCCCCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCCCCCCC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of N-cyclododecyl-3,4-dimethoxybenzamide with related benzamide derivatives:
*Note: Data marked with * are inferred due to absence in evidence. †Calculated based on cyclododecyl (C12H23) substitution. ‡Molecular formula inferred from NMR data in .
Key Research Findings
Substituent Effects on Physical Properties
- Hydrophobicity : Cycloalkyl substituents (e.g., cyclohexyl , cyclododecyl*) increase hydrophobicity compared to linear alkyl (e.g., ethyl ) or aromatic groups (e.g., benzothiazolyl ). This may enhance membrane permeability but reduce aqueous solubility.
- Thermal Stability : N-Acetyl-3,4-dimethoxybenzamide exhibits a relatively high melting point (165–168°C) , likely due to hydrogen bonding and crystallinity imparted by the acetyl group. Cyclododecyl and cyclohexyl analogs may have lower melting points due to flexible aliphatic chains.
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